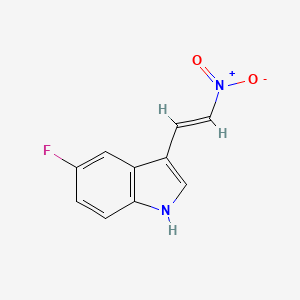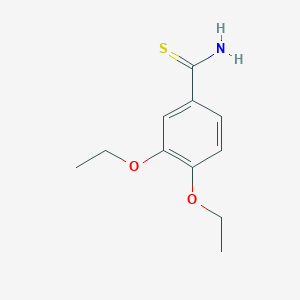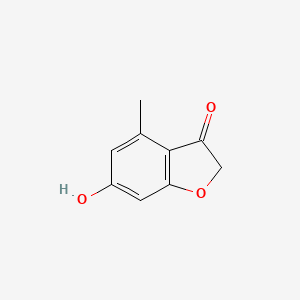
2-(Thiophen-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic compound that contains both a pyridine ring and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of both nitrogen and sulfur heteroatoms in its structure allows for diverse chemical reactivity and potential interactions with biological targets.
Mechanism of Action
Target of Action
Related compounds have shown a wide range of biological activities, suggesting that 2-(thiophen-2-yl)pyridin-3-amine may interact with multiple targets .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit antioxidant and anti-inflammatory activities . This suggests that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that this compound may influence pathways related to these processes.
Result of Action
Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to exhibit various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . These effects suggest that 2-(Thiophen-2-yl)pyridin-3-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiophene derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde in the presence of a base to form the intermediate chalcone, which is then cyclized to form the desired product . Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of thiophene is coupled with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of 2-(Thiophen-2-yl)pyridin-3-amine may involve large-scale batch reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions, while electrophilic substitution can be facilitated by Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(Thiophen-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)pyrimidine-2-thiol: This compound also contains a thiophene ring and exhibits similar biological activities.
2-(Thiophen-2-yl)pyridine: Lacks the amine group but shares the thiophene and pyridine rings.
Thiophene derivatives: Various thiophene derivatives exhibit a range of biological activities and are used in similar applications.
Uniqueness
2-(Thiophen-2-yl)pyridin-3-amine is unique due to the presence of both a pyridine and a thiophene ring, which allows for diverse chemical reactivity and potential biological interactions. The amine group further enhances its reactivity and potential for forming hydrogen bonds with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-thiophen-2-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSMNLGUKZYWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)









![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

